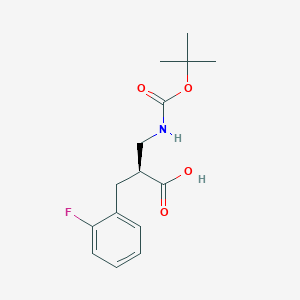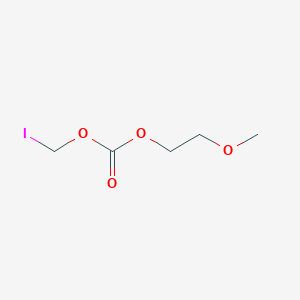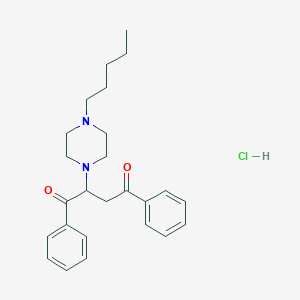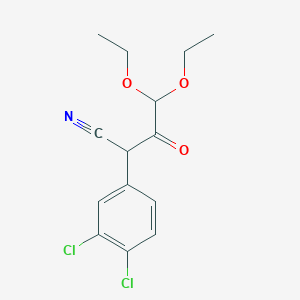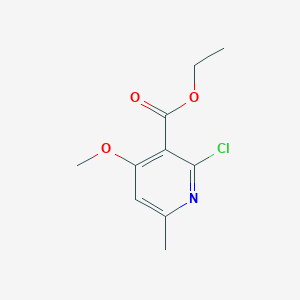
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester typically involves the esterification of 2-Chloro-4-methoxy-6-methylnicotinic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents under mild heating conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4-methoxy-6-methylnicotinic acid ethyl ester.
Oxidation: Formation of 2-Chloro-4-methoxy-6-methylnicotinic acid.
Reduction: Formation of 2-Chloro-4-methoxy-6-methylnicotinic alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methoxy-6-methylnicotinic acid methyl ester
- 2-Chloro-4-methoxy-6-methylnicotinic acid
- 2-Chloro-4-methoxy-6-methylpyridine
Uniqueness
2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propiedades
Número CAS |
111953-14-1 |
|---|---|
Fórmula molecular |
C10H12ClNO3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-4-15-10(13)8-7(14-3)5-6(2)12-9(8)11/h5H,4H2,1-3H3 |
Clave InChI |
CMTJZPNOSLOSOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(N=C1Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


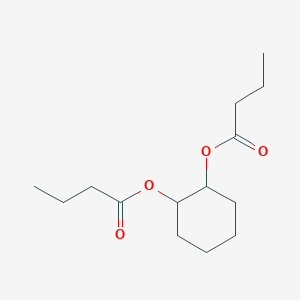


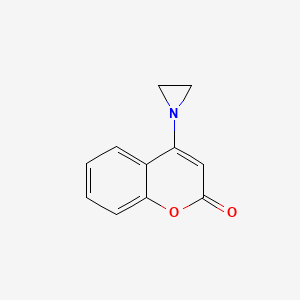
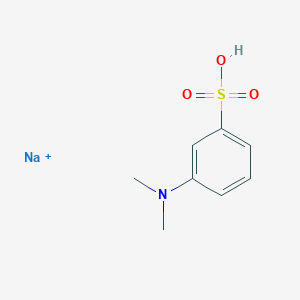
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
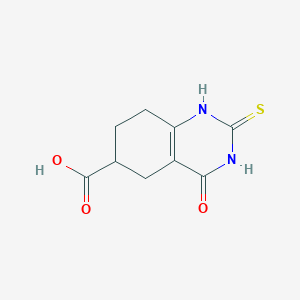

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
